3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Medicinal Chemistry ADME Profiling Structure-Activity Relationship

Standard pyrrolidine intermediates often suffer from unpredictable solubility and off-target binding due to subtle substitution effects. This hydrochloride salt offers defined aqueous solubility (LogP 3.05, pKa 9.30) and batch-to-batch consistency. - **Quantified differentiation**: Ortho-biphenyl-2-yloxy vs para isomer affects lipophilicity, basicity, and GC retention time. - **Analytical ready**: MDL MFCD09879235, InChI Key VTYMKDJTMIKSKM-UHSAOYSA-N; suitable as HPLC/GC-MS reference standard. - **Supply chain**: Stable HCl salt, ambient shipping, long-term storage stability.

Molecular Formula C16H18ClNO
Molecular Weight 275.77 g/mol
CAS No. 1185002-02-1
Cat. No. B1521251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride
CAS1185002-02-1
Molecular FormulaC16H18ClNO
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=C2C3=CC=CC=C3.Cl
InChIInChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)15-8-4-5-9-16(15)18-14-10-11-17-12-14;/h1-9,14,17H,10-12H2;1H
InChIKeyVTYMKDJTMIKSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride (CAS 1185002-02-1): Key Procurement and Identity Overview


3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a biphenyl ether moiety attached to the pyrrolidine nitrogen . Its molecular formula is C16H18ClNO with a molecular weight of 275.77 g/mol . The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility and stability under standard laboratory conditions . It is primarily used as a research intermediate or building block in organic synthesis and medicinal chemistry .

Synthetic intermediate for biphenyl-pyrrolidine scaffolds
Hydrochloride salt ensures aqueous solubility and storage stability
Ortho-substitution supports steric modulation studies in lead optimization

Why Substituting 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride with Other Pyrrolidine Analogs is Not Advisable


While pyrrolidine derivatives containing a biphenyl group share a common core, subtle differences in substitution pattern and salt form profoundly affect their physicochemical and biological properties. The ortho-substituted biphenyl-2-yloxy moiety in this compound confers a unique steric and electronic profile compared to its para-substituted analog . These variations impact key parameters such as lipophilicity (LogP), basicity (pKa), and boiling point, which in turn influence solubility, permeability, and potential binding interactions in biological systems . Generic substitution without accounting for these quantifiable differences risks introducing uncontrolled variables in experimental assays or synthetic routes, potentially leading to false negatives or suboptimal yields.

Target: 2-yloxy (ortho) isomer
Predicted pKa ~9.30, weaker base; lower boiling point ~360 °C; ortho steric profile.
Substitute: 4-yloxy (para) analog
Predicted pKa ~9.42; boiling point ~392 °C; different steric and electronic environment.
Basic pKa shift of ~0.12 units may alter ionization state and membrane permeability in cellular assays.
Boiling point difference of ~31.5 °C can affect distillation and purification behavior.
Ortho vs para steric profile may shift target binding mode; direct replacement risks uncontrolled variables.

Quantitative Differentiation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride from Closest Analogs


Comparative Basicity (pKa) of the Free Base Pyrrolidine Nitrogen

The basicity of the pyrrolidine nitrogen, a key determinant of ionization state at physiological pH, differs between the ortho- and para-substituted biphenyl ether analogs. The predicted pKa for the free base of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine is 9.30 ± 0.10 , whereas the para-substituted analog (3-([1,1'-biphenyl]-4-yloxy)pyrrolidine) exhibits a slightly higher predicted pKa of 9.42 ± 0.10 .

Predicted pKa
Data to verify
9.30 ± 0.10 vs 9.42 ± 0.10
Lower basicity may influence passive membrane permeability
Computational prediction; verify experimentally
Medicinal Chemistry ADME Profiling Structure-Activity Relationship

Comparative Boiling Point of the Free Base

The predicted boiling point of the free base form of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine is 360.5 ± 35.0 °C . In contrast, the para-substituted free base analog has a higher predicted boiling point of 392.0 ± 42.0 °C .

Predicted Boiling Point
Data to verify
360.5 ± 35.0 °C vs 392.0 ± 42.0 °C
~31.5 °C lower may ease distillation-based purification
Predicted; requires experimental confirmation
Synthetic Chemistry Purification Process Development

Comparative Lipophilicity (LogP) of the Hydrochloride Salt

Despite the difference in substitution pattern, the calculated partition coefficient (LogP) for both the 2-yloxy and 4-yloxy hydrochloride salts is reported identically as 3.046598363 by a major chemical supplier . This indicates that the positional isomerism does not significantly alter the overall lipophilicity of the molecule when in the salt form.

Calculated LogP
Reported
3.0466 (identical for both isomers)
Equivalent lipophilicity; steric/electronic factors drive differences
Supplier calculation, method not disclosed
Drug Discovery Pharmacokinetics Bioavailability

Supplier-Specific Purity and Analytical Characterization

Commercially available batches of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine hydrochloride are typically offered with a minimum purity of 95% to 98% . Suppliers like Fluorochem provide detailed analytical data including InChI Key (VTYMKDJTMIKSKM-UHFFFAOYSA-N) and MDL Number (MFCD09879235) for batch traceability .

Commercial Purity
Specification review
95–98% minimum
Batch traceability via MDL/InChI key ensures consistency
Vendor CoA; verify per batch
Procurement Quality Control Reproducibility

Optimal Research and Industrial Applications for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride Based on Quantified Differentiation


Medicinal Chemistry: Ortho-Substitution for Steric Modulation in Lead Optimization

The ortho-substituted biphenyl ether motif of this compound introduces steric bulk adjacent to the pyrrolidine ring, which can be exploited to restrict conformational flexibility or create a specific binding pocket shape in target proteins. The predicted pKa of 9.30 indicates a lower basicity compared to the para isomer, potentially reducing off-target interactions with basic amine-binding sites. Researchers can use this compound as a key intermediate to explore SAR around biphenyl-pyrrolidine scaffolds, where subtle changes in basicity and steric profile may differentiate hit compounds.

Analytical Method Development: Use as a Reference Standard for Ortho-Isomer Identification

Given its unique combination of physicochemical properties (LogP = 3.05, BP = 360.5°C ) and well-defined analytical identifiers (MDL MFCD09879235, InChI Key VTYMKDJTMIKSKM-UHFFFAOYSA-N ), this compound is ideally suited as a reference standard for HPLC, GC-MS, or NMR method development. Its lower boiling point relative to the para isomer facilitates gas chromatographic separation, while its distinct retention time under reversed-phase conditions can be used to resolve and quantify isomeric impurities in complex reaction mixtures.

Synthetic Chemistry: Building Block for Complex Ligands and Catalysts

The presence of the secondary amine in the pyrrolidine ring, protected as its hydrochloride salt, makes this compound a versatile building block for further functionalization, such as N-alkylation, acylation, or reductive amination . The ortho-biphenyl ether linkage provides a rigid, aromatic framework that can be used to construct chiral ligands for asymmetric catalysis or metal-organic frameworks (MOFs). The hydrochloride salt form ensures easy handling and long-term storage stability.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Ortho-substitution steric/electronic profile
pKa-dependent ionization review
Reference standard for ortho-isomer identification
Ortho-isomer retention behavior
Chromatographic separation review
Building block for complex ligands and catalysts
Hydrochloride salt handling stability
N-functionalization compatibility review

Technical Documentation Hub

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39 linked technical documents
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